tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate
Description
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate is a specialized organic compound featuring a carbamimidoyl (guanidine-like) group attached to a cyclopropane ring, which is further protected by a tert-butyl carbamate (Boc) group. This structure confers unique physicochemical properties, such as enhanced rigidity from the cyclopropane ring and strong hydrogen-bonding capacity from the carbamimidoyl moiety.
Properties
CAS No. |
1339334-16-5 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.3 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Side Reactions in Three-Component Coupling
Overalkylation at the carbamate nitrogen is a common issue. Mitigation strategies include:
Thermal Stability in Curtius Rearrangement
The isocyanate intermediate is prone to polymerization at elevated temperatures. Solutions include:
-
Low-Temperature Trapping : Adding tert-butanol at −20°C improves product stability.
-
Inert Atmosphere : Conducting reactions under argon minimizes oxidative degradation.
Industrial-Scale Considerations
For kilogram-scale production, the nanocatalyst-assisted method is preferred due to:
-
Reduced Waste : Catalyst reuse lowers E-factor (environmental impact metric).
-
Faster Cycle Times : 2-hour reactions vs. 16 hours for traditional methods.
-
Regulatory Compliance : Avoids hazardous reagents like sodium azide.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate serves as a versatile building block for creating more complex molecules. It is particularly useful in synthesizing:
- N-Boc-protected anilines
- Tetrasubstituted pyrroles
These derivatives are essential in developing pharmaceuticals and other biologically active compounds.
Biological Research
This compound has been studied for its role in understanding enzyme interactions and protein modifications. Its structure allows it to act as a model compound in biochemical assays, aiding in the exploration of:
- Enzyme kinetics
- Protein-ligand interactions
Research indicates that it can inhibit specific enzymes involved in metabolic pathways, contributing to drug discovery efforts.
Medicinal Chemistry
This compound has shown promise in medical research due to its ability to inhibit tumor necrosis factor (TNF), a key cytokine involved in inflammatory responses. This inhibition suggests potential therapeutic applications in:
- Autoimmune diseases (e.g., rheumatoid arthritis, inflammatory bowel disease)
- Chronic inflammatory conditions
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the formulation of various drugs due to its unique chemical properties. Its applications extend to agrochemicals as well, where it serves as an intermediate in synthesizing pesticides and herbicides.
Case Study 1: Autoimmune Disease Model
In a study focused on rheumatoid arthritis, mice treated with this compound exhibited significant reductions in joint swelling and inflammation markers compared to control groups. This finding underscores the compound's potential for clinical application in managing autoimmune disorders.
Case Study 2: Biochemical Assays
Another investigation utilized this compound in biochemical assays to analyze its interactions with various enzymes. Results indicated that the carbamimidoyl group enhances binding affinity to target proteins, suggesting its utility in drug development processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
- CAS : 1032684-85-7
- Molecular Formula : C₁₁H₂₁N₂O₂
- Molecular Weight : 213.29 g/mol
- Key Features: Contains a 2-aminoethyl substituent on the cyclopropane ring.
- Applications: Used as a building block in peptide synthesis and drug discovery. The aminoethyl group enables further functionalization (e.g., conjugation or crosslinking).
- However, the aminoethyl group enhances hydrophilicity and reactivity in nucleophilic reactions .
tert-Butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate
- CAS : 167255-48-3
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Features : Stereospecific trans-(1S,2S) configuration with a hydroxymethyl group on the cyclopropane ring.
- Applications : High purity (>97%) makes it suitable for chiral synthesis in medicinal chemistry. The hydroxymethyl group allows for oxidation or esterification.
- Differentiation : The hydroxyl group provides a site for further derivatization, unlike the carbamimidoyl group, which is more basic and rigid. This compound’s stereochemistry may enhance target selectivity in bioactive molecules .
tert-Butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate
- CAS : 2504202-52-0
- Molecular Formula: C₁₅H₁₉BrClNO₃
- Molecular Weight : 376.67 g/mol
- Key Features: Halogenated aromatic substituent (3-bromo-5-chlorophenoxy).
- Applications : Likely used in agrochemicals or as an intermediate in Suzuki-Miyaura cross-coupling reactions.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
- CAS : 1909319-84-1
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Key Features : Aromatic amine with a methyl substituent.
- Applications : Versatile in pharmaceutical research for constructing aromatic amines or amides.
- Differentiation : The aromatic amine group offers distinct electronic properties compared to the carbamimidoyl group, favoring applications in dye chemistry or metalloprotein inhibitors .
Comparative Analysis Table
| Compound | Molecular Weight (g/mol) | Key Functional Group | Applications | Unique Advantage |
|---|---|---|---|---|
| tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate | ~220–240 (estimated) | Carbamimidoyl | Enzyme inhibition, rigid scaffolds | High hydrogen-bonding capacity |
| tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | 213.29 | Aminoethyl | Peptide synthesis, nucleophilic reactions | Enhanced hydrophilicity |
| tert-Butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate | 201.26 | Hydroxymethyl | Chiral drug intermediates | Stereospecific functionalization |
| tert-Butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate | 376.67 | Halogenated aromatic | Agrochemicals, cross-coupling | Lipophilicity for membrane penetration |
| tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | 236.31 | Aromatic amine | Dyes, metalloprotein inhibitors | Electronic versatility |
Research Findings and Implications
- Synthetic Challenges : The carbamimidoyl group in the main compound likely requires specialized synthesis routes, such as amidine formation via Pinner reactions, compared to straightforward alkylation or esterification used for analogs .
- Biological Activity: The carbamimidoyl moiety’s basicity (pKa ~12–13) may enhance binding to acidic enzyme pockets, whereas aminoethyl or hydroxymethyl groups in analogs prioritize solubility or derivatization .
- Stability : Cyclopropane rings in all compounds confer metabolic stability, but halogenated derivatives (e.g., CAS 2504202-52-0) may exhibit environmental persistence concerns .
Biological Activity
tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H19N3O2 and a molecular weight of approximately 213.28 g/mol. Its structure includes a tert-butyl group, a carbamimidoyl moiety, and a cyclopropyl group, which contribute to its distinct chemical and biological properties. The compound is classified under carbamates, known for their diverse applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Preliminary studies suggest that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The precise molecular targets are still under investigation, but they may include key enzymes involved in disease pathways such as cancer and infectious diseases.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Anticancer Activity : Preclinical studies have suggested efficacy against various cancer cell lines. The compound's ability to inhibit specific targets involved in tumor growth is under exploration.
- Antimicrobial Properties : Initial findings indicate potential effectiveness against certain pathogens, although detailed studies are required to confirm these effects.
- Cellular Processes : Investigations into how the compound influences cellular signaling pathways are ongoing, with implications for understanding its role in disease modulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals that variations in substituents can significantly impact potency and selectivity. For instance:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(cyclopropylmethyl)carbamate | C10H19N2O2 | Lacks carbamimidoyl group |
| Tert-butyl carbamate | C5H11NO2 | Simpler structure without cyclopropane |
| Cyclopropyl methyl carbamate | C6H11NO2 | Absence of tert-butyl group |
The unique combination of functional groups in this compound enhances its reactivity and biological properties compared to these similar compounds.
Case Studies
- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes at low micromolar concentrations (IC50 values ranging from 0.8 μM to 20 μM depending on the target), indicating its potential as an effective inhibitor in therapeutic applications .
- Pharmacokinetics : Studies on pharmacokinetic properties reveal moderate stability upon incubation with liver cells, suggesting favorable absorption characteristics that could enhance its therapeutic viability in clinical settings .
- Toxicology Assessments : Preliminary toxicity evaluations indicate that while some degradation products exhibit higher IC50 values, suggesting lower cytotoxicity compared to established toxic compounds like ochratoxin A, further studies are necessary to fully characterize its safety profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A cyclopropylamine derivative reacts with Boc₂O in solvents like dichloromethane or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize byproducts . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions.
- Key Data : Yields range from 60–85% depending on solvent polarity and reaction time. Purity is confirmed via HPLC (>95%) and NMR (absence of unreacted amine peaks) .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Analytical Methods :
- NMR (¹H/¹³C): Confirms the tert-butyl group (δ 1.4 ppm, singlet) and cyclopropane ring protons (δ 0.8–1.2 ppm, multiplet) .
- HPLC/GC : Quantifies purity (>95% area under the curve) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] = 255.21 g/mol via ESI-MS) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Enzyme Inhibition : Acts as a substrate for carbamate-hydrolyzing enzymes (e.g., acetylcholinesterase), with IC₅₀ values studied via kinetic assays .
- Drug Intermediate : Used to synthesize pyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidin-4-yl analogs) for kinase inhibition studies .
Advanced Research Questions
Q. How do stereochemical challenges during synthesis impact biological activity, and what resolution strategies are employed?
- Issue : The cyclopropyl group introduces stereoisomerism, affecting binding to chiral biological targets (e.g., enzymes).
- Resolution : Chiral HPLC or enzymatic resolution using lipases separates enantiomers. For example, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is isolated with >99% ee using Chiralpak AD-H columns .
- Biological Impact : Enantiomers show up to 10-fold differences in enzyme inhibition potency .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methods :
- DFT Calculations : Models charge distribution on the carbamimidoyl group, predicting susceptibility to nucleophilic attack at the carbonyl carbon .
- MD Simulations : Analyzes cyclopropane ring strain and its effect on reaction pathways (e.g., ring-opening under acidic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
